molecular formula C22H21N3O2 B2943430 ethyl 2-{8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetate CAS No. 901044-35-7

ethyl 2-{8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetate

Cat. No.: B2943430
CAS No.: 901044-35-7
M. Wt: 359.429
InChI Key: UICMPPGVEDBMKM-UHFFFAOYSA-N
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Description

Ethyl 2-{8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetate is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline system, and an ethyl acetate group attached to the pyrazole ring. This structural arrangement imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

Ethyl 2-{8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetate has several applications in scientific research:

Future Directions

The future directions for research on ethyl (8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate and related compounds could include further exploration of their synthesis methods , investigation of their interactions with cells , and development of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .

Mechanism of Action

Target of Action

Ethyl (8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate is a complex organic molecule with a pyrazoloquinoline structure For instance, quinoline derivatives have been used in the treatment of malaria , and pyrazole derivatives show a broad spectrum of biological activities .

Mode of Action

For example, quinoline-containing compounds have been reported as potential antitumor agents . They may inhibit tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Biochemical Pathways

For instance, quinoline derivatives have been used in the treatment of malaria, affecting the heme detoxification pathway in the malaria parasite .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetate typically involves multicomponent reactions. One common method includes the reaction of an aromatic amine, an aromatic aldehyde, and pyrazolone in ethylene glycol under heating conditions . The reaction proceeds through a series of condensation and cyclization steps to form the pyrazoloquinoline core, followed by esterification to introduce the ethyl acetate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling, as well as purification steps such as crystallization or chromatography, are also integral parts of the industrial process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetate is unique due to its specific substitution pattern and the presence of the ethyl acetate group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-(8-ethyl-3-phenylpyrazolo[4,3-c]quinolin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-3-15-10-11-19-17(12-15)22-18(13-23-19)21(16-8-6-5-7-9-16)24-25(22)14-20(26)27-4-2/h5-13H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICMPPGVEDBMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3CC(=O)OCC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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